N-(Z-amino)phthalimide
Overview
Description
N-(Z-amino)phthalimide is a derivative of phthalimide, a compound known for its versatile applications in organic synthesis and medicinal chemistry. Phthalimides are characterized by their stable, aromatic ring structure, which makes them useful as intermediates in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(Z-amino)phthalimide can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with primary amines . This reaction typically requires heating in the presence of a solvent such as ethanol or methanol. Another method involves the use of ammonium carbonate or urea to treat phthalic anhydride . Industrial production methods often employ these routes due to their efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-(Z-amino)phthalimide undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield amines.
Substitution: Participates in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Yields oxidized derivatives such as phthalic acid.
Reduction: Produces primary amines.
Substitution: Forms N-alkylated phthalimides.
Scientific Research Applications
N-(Z-amino)phthalimide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(Z-amino)phthalimide involves its interaction with various molecular targets. In biological systems, it can bind to DNA, leading to the inhibition of DNA replication and transcription . This interaction is facilitated by the compound’s planar aromatic structure, which allows it to intercalate between DNA base pairs. Additionally, this compound can interact with proteins, affecting their function and stability .
Comparison with Similar Compounds
N-(Z-amino)phthalimide is unique compared to other phthalimide derivatives due to its specific amino substitution, which enhances its reactivity and biological activity. Similar compounds include:
Phthalimide: The parent compound, used widely in organic synthesis.
N-methylphthalimide: A derivative with a methyl group, used in similar applications but with different reactivity.
N-ethylphthalimide: Another derivative with an ethyl group, offering different solubility and reactivity profiles.
Properties
IUPAC Name |
benzyl N-(1,3-dioxoisoindol-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14-12-8-4-5-9-13(12)15(20)18(14)17-16(21)22-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,17,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKDEFXINYWGFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NN2C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403235 | |
Record name | N-(Z-amino)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287728-91-0 | |
Record name | N-(Z-amino)phthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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